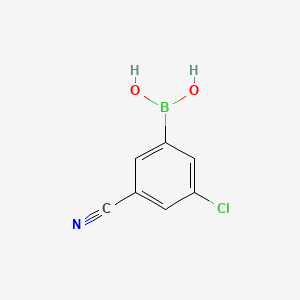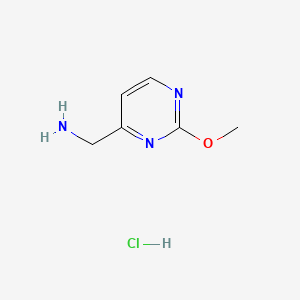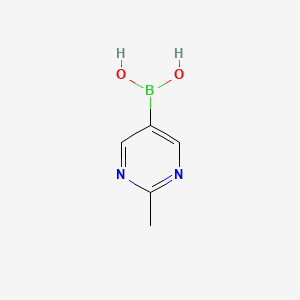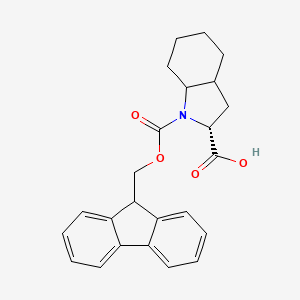
Ácido (3-cloro-5-cianofenil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Chloro-5-cyanophenyl)boronic acid” is a chemical compound with the CAS Number: 915763-60-9 . It has a molecular weight of 181.39 . It is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-5-cyanophenylboronic acid . The InChI code is 1S/C7H5BClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H .Physical and Chemical Properties Analysis
“(3-Chloro-5-cyanophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 181.39 .Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
“Ácido (3-cloro-5-cianofenil)borónico” se utiliza como reactivo en el acoplamiento de Suzuki–Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio que forma un enlace carbono-carbono a partir de un ácido borónico y un organohaluro .
Síntesis de ariletanosulfonamidas
Este compuesto se puede utilizar en reacciones de adición 1,4-conjugada con etenosulfonamidas para formar ariletanosulfonamidas . Estos compuestos tienen diversas aplicaciones en química medicinal .
Reacciones de acoplamiento cruzado
“this compound” se puede utilizar en reacciones de acoplamiento cruzado con diazoésteres o cianato de potasio . Estas reacciones son útiles para la síntesis de compuestos orgánicos complejos .
Síntesis de biarilcetonas y ftalidas
Este ácido borónico se utiliza en la síntesis de biarilcetonas y ftalidas . Estos compuestos tienen diversas aplicaciones, incluida la síntesis de productos farmacéuticos .
Síntesis de antagonistas MCH R1 basados en piperidina
“this compound” se puede utilizar como intermedio en la síntesis de antagonistas MCH R1 basados en piperidina
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (3-Chloro-5-cyanophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, (3-Chloro-5-cyanophenyl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, (3-Chloro-5-cyanophenyl)boronic acid, which is a nucleophile, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway that (3-Chloro-5-cyanophenyl)boronic acid participates in . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The success of the suzuki-miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of (3-Chloro-5-cyanophenyl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds .
Action Environment
The action of (3-Chloro-5-cyanophenyl)boronic acid is influenced by the reaction conditions. The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign . It is typically stored in an inert atmosphere at room temperature .
Propiedades
IUPAC Name |
(3-chloro-5-cyanophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVJQLYYHMZIIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717286 |
Source


|
| Record name | (3-Chloro-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915763-60-9 |
Source


|
| Record name | (3-Chloro-5-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-5-CYANOPHENYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)



![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)



